5-Fluoro-7-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a chemical compound used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a topic of interest in recent years . These compounds are synthesized using multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H8FNO . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 177.18 and a storage temperature recommendation of refrigeration .Scientific Research Applications
Synthesis and Catalysis
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is utilized in various synthetic and catalytic processes. For example, it is involved in the synthesis of new fluoropyrroles through electrophilic alpha,alpha-difluorination, demonstrating its versatility as a synthon in organic chemistry (Surmont et al., 2009). Additionally, it plays a role in the formation of heterocyclic compounds, such as triazolo(thiadiazepino)indoles, showing its potential in creating novel molecular structures (Vikrishchuk et al., 2019).
Antiproliferative Activity
In the field of medicinal chemistry, derivatives of this compound have been synthesized and tested for antiproliferative activity towards cancer cell lines. These studies highlight the compound's potential in cancer research and therapy (Fawzy et al., 2018).
Indole-Based Sensors
Furthermore, this compound derivatives have been developed as sensors. For instance, an indole-based receptor was prepared for detecting hydrogen sulfate ions, showcasing its application in analytical chemistry (Wan et al., 2014).
Crystallography and Molecular Structure
Research has also been conducted on the crystal structure and molecular interactions of related indole derivatives, providing insights into the physical and chemical properties of these compounds (Tahir & Shad, 2010). This information is valuable for understanding the behavior of these molecules in different environments and applications.
Antibacterial Properties
Indole-3-carbaldehyde semicarbazone derivatives, closely related to this compound, have been synthesized and evaluated for their antibacterial activities, indicating potential applications in antimicrobial research (Carrasco et al., 2020).
Mechanism of Action
Target of Action
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
The future directions for the use of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde and similar compounds lie in their potential for the synthesis of active molecules. Their role in multicomponent reactions offers access to complex molecules, providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Biochemical Analysis
Biochemical Properties
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde participates in various biochemical reactions due to its reactive aldehyde group. This compound can interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . Additionally, it can form Schiff bases with amino groups of proteins, leading to potential modifications in protein function. The interactions of this compound with biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through covalent interactions. This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes by inhibiting or activating enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity. The binding interactions of this compound with biomolecules are primarily driven by its electrophilic aldehyde group, which reacts with nucleophilic sites on enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under refrigerated conditions but may degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidation and reduction reactions. Enzymes such as aldehyde dehydrogenases and reductases play a role in the metabolism of this compound. The interactions of this compound with these enzymes can affect metabolic flux and alter the levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. The activity and function of this compound are influenced by its localization within the cell .
Properties
IUPAC Name |
5-fluoro-7-methyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXBNDVZPXNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745112 | |
Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-22-2 | |
Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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